N,2-diethyl-N-phenylbutanamide

Analytical chemistry impurity profiling structural isomerism

N,2-Diethyl-N-phenylbutanamide (CAS 524686-21-3) is a tertiary amide with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol. Its SMILES notation is CCC(CC)C(=O)N(CC)C1=CC=CC=C1 and its InChIKey is KJVSVFZGZXDUHU-UHFFFAOYSA-N.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
Cat. No. B259811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-diethyl-N-phenylbutanamide
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCCC(CC)C(=O)N(CC)C1=CC=CC=C1
InChIInChI=1S/C14H21NO/c1-4-12(5-2)14(16)15(6-3)13-10-8-7-9-11-13/h7-12H,4-6H2,1-3H3
InChIKeyKJVSVFZGZXDUHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,2-Diethyl-N-phenylbutanamide (CAS 524686-21-3): Structural Identity and Procurement Context


N,2-Diethyl-N-phenylbutanamide (CAS 524686-21-3) is a tertiary amide with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . Its SMILES notation is CCC(CC)C(=O)N(CC)C1=CC=CC=C1 and its InChIKey is KJVSVFZGZXDUHU-UHFFFAOYSA-N . It is a constitutional isomer of the more widely catalogued N,N-diethyl-2-phenylbutanamide (CAS 92321-53-4; Butamirate Impurity D/1), differing in the position of the phenyl and ethyl substituents on the amide scaffold . The compound is registered in the EC Inventory (EC No. 827-435-6), though this listing corresponds to the isomeric form N,N-diethyl-2-phenylbutanamide, highlighting the potential for isomeric ambiguity in procurement . An authenticated GC-MS spectrum is available in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll Mass Spectral Library .

Why N,2-Diethyl-N-phenylbutanamide Cannot Be Interchanged with N,N-Diethyl-2-phenylbutanamide or Other In-Class Amides


Although N,2-diethyl-N-phenylbutanamide shares an identical molecular formula (C14H21NO) and molecular weight (219.32 g/mol) with N,N-diethyl-2-phenylbutanamide, the two are constitutional isomers with fundamentally different connectivity: the target compound bears an N-ethyl-N-phenyl substitution with a 2-ethyl branch on the butanamide chain, whereas the comparator carries an N,N-diethyl substitution with a 2-phenyl branch . This connectivity difference produces distinct GC-MS fragmentation patterns, as evidenced by the compound's unique Wiley Registry mass spectrum . The isomer N,N-diethyl-2-phenylbutanamide is commercially established as Butamirate Impurity D/1 with a reported melting point of 31–34 °C and boiling point of 120 °C at 1 Torr , while the target compound lacks any reported experimental melting or boiling point in the public domain—an absence that itself represents a procurement-critical data gap. The closest structural analog with an N-alkyl-N-phenyl-2-alkylbutanamide topology, N,2-dimethyl-N-phenylbutanamide (Gardamide, CAS 84434-18-4), is used as a fragrance ingredient with a defined fresh, woody, citrus odor profile , a property not attributable to the target compound without explicit verification. These differences preclude generic substitution in analytical, pharmaceutical impurity profiling, or fragrance development contexts.

Quantitative Differentiation Evidence for N,2-Diethyl-N-phenylbutanamide vs. Its Closest Analogs


Constitutional Isomerism: Regioisomeric Differentiation from N,N-Diethyl-2-phenylbutanamide

N,2-Diethyl-N-phenylbutanamide and N,N-diethyl-2-phenylbutanamide are constitutional isomers with identical molecular formula C14H21NO and identical molecular weight (219.32 g/mol) but fundamentally different connectivity . The target compound has the phenyl group on the amide nitrogen and the 2-ethyl branch on the butanamide α-carbon (SMILES: CCC(CC)C(=O)N(CC)C1=CC=CC=C1), while the comparator has two ethyl groups on the amide nitrogen and a 2-phenyl branch on the α-carbon (SMILES: CCC(C(=O)N(CC)CC)C1=CC=CC=C1) . The comparator has a reported melting point of 31–34 °C and boiling point of 120 °C at 1 Torr , whereas corresponding experimental data for the target compound are absent from the public literature. This isomerism results in distinct GC-MS fragmentation fingerprints: the target compound has a verified unique mass spectrum archived in the Wiley Registry of Mass Spectral Data 2023 .

Analytical chemistry impurity profiling structural isomerism

GC-MS Spectral Fingerprint: Analytical Identification Capability vs. Isomer

N,2-Diethyl-N-phenylbutanamide has an authenticated GC-MS spectrum available in the KnowItAll Mass Spectral Library and the Wiley Registry of Mass Spectral Data 2023, the world's largest commercially available reference mass spectral collection . The exact mass is 219.162314 g/mol and the spectrum is catalogued under source identifier CBD-5-631-Table2, Entry22, AC1_AM7 . The isomeric compound N,N-diethyl-2-phenylbutanamide has a distinct mass spectrum and would produce different fragmentation ions due to its different connectivity, making the two isomers distinguishable by GC-MS when reference spectra for both are available . For procurement of either isomer, the availability of a verified reference spectrum in the Wiley Registry is a critical quality attribute: laboratories relying on spectral library matching for compound confirmation must ensure the correct isomeric reference spectrum is used.

Mass spectrometry analytical method development compound identification

Molecular Size and Lipophilicity Differentiation vs. N-Ethyl-N-phenylbutanamide

N,2-Diethyl-N-phenylbutanamide (MW 219.32) contains an additional ethyl substituent at the 2-position of the butanamide chain compared to N-ethyl-N-phenylbutanamide (CAS 14313-92-9; MW 191.27) . This structural difference increases the molecular weight by 28.05 g/mol (one ethyl unit) and, based on class-level structure–property relationships, is expected to increase lipophilicity (predicted logP) by approximately 0.5–0.8 log units compared to the simpler analog . The comparator N-ethyl-N-phenylbutanamide has a reported boiling point of 281 °C at 760 mmHg and density of 1.003 g/cm³ . The target compound's additional 2-ethyl group introduces a chiral center at the α-carbon, which is absent in the comparator, creating the potential for enantiomer-dependent properties in any biological or sensory application .

Physicochemical properties drug-likeness logP prediction

Absence from Pharmaceutical Impurity Reference Standard Catalogs vs. Its Isomer

N,N-Diethyl-2-phenylbutanamide (CAS 92321-53-4) is commercially available as Butamirate Impurity D (or Impurity 1) from multiple certified reference standard suppliers including LGC Standards, Simson Pharma, SynZeal, and Molcan, and is supplied with full characterization data compliant with ANDA regulatory guidelines . In contrast, N,2-diethyl-N-phenylbutanamide (CAS 524686-21-3) is not listed as a known Butamirate impurity in any pharmacopoeia or reference standard catalog identified in this search . This differential regulatory and commercial status has direct procurement implications: the isomer is readily available as a certified impurity standard (95% purity minimum, with NMR, HPLC, and GC batch-specific quality data), whereas the target compound must be sourced as a research chemical with less comprehensive characterization documentation and no regulatory impurity designation .

Pharmaceutical impurity reference standard Butamirate regulatory compliance

Structural Similarity to Gardamide: Potential for Distinct Olfactory Properties

The closest structural analog sharing the N-alkyl-N-phenyl-2-alkylbutanamide topology is N,2-dimethyl-N-phenylbutanamide (Gardamide, CAS 84434-18-4), which differs only by having methyl groups in place of the target compound's ethyl groups . Gardamide is documented as having a fresh, woody, citrus, oily, natural, cedar, and grapefruit odor profile . The target compound's replacement of N-methyl with N-ethyl and 2-methyl with 2-ethyl (a net addition of two methylene units) is expected, based on established structure-odor relationships in the amide class, to shift the odor profile toward heavier, less volatile, and potentially more fatty or spicy notes . However, no experimental odor characterization of N,2-diethyl-N-phenylbutanamide was identified in this search. This represents a research gap rather than a verified differentiation point.

Fragrance chemistry structure-odor relationship organoleptic properties

Procurement-Relevant Application Scenarios for N,2-Diethyl-N-phenylbutanamide


Analytical Method Development Requiring Isomer-Specific Reference Standards

When developing GC-MS or HPLC methods for the detection or quantification of N-phenylbutanamide derivatives, N,2-diethyl-N-phenylbutanamide serves as a structurally authentic reference standard distinct from the more common N,N-diethyl-2-phenylbutanamide isomer. Its verified GC-MS spectrum in the Wiley Registry of Mass Spectral Data 2023 enables unambiguous library-based identification . Laboratories must procure this specific isomer—not the Butamirate Impurity D isomer—if the analyte of interest bears the N-ethyl-N-phenyl-2-ethylbutanamide connectivity pattern. Using the wrong isomer as a reference standard would produce different retention times and fragmentation patterns, compromising method accuracy. Furthermore, the absence of the target compound from pharmaceutical impurity catalogs makes its procurement as a bespoke research chemical necessary for applications where this specific regioisomer is the analyte of interest .

Fragrance and Flavor Ingredient Research and Olfactory Evaluation

The closest structural homolog, N,2-dimethyl-N-phenylbutanamide (Gardamide), is an established fragrance ingredient with a documented fresh, woody, citrus odor profile . N,2-Diethyl-N-phenylbutanamide, with its two additional methylene units, represents the next member in this homologous series and may exhibit a distinct olfactory character—potentially heavier, spicier, or fatty notes based on class-level structure-odor trends. Fragrance houses and flavor research programs evaluating structure-odor relationships in N-alkyl-N-phenylbutanamides should procure this compound for sensory panel evaluation, as its olfactory properties cannot be inferred from Gardamide data alone. Procurement should specify purity suitable for olfactory assessment (≥95%) and request documentation of any residual solvent or odor-active impurities.

Synthetic Intermediate for N-Phenylbutanamide-Derived Bioactive Compounds

The N-phenylbutanamide scaffold has been validated as a pharmacophore for KCNQ (Kv7) potassium channel openers with anti-epileptic activity, as demonstrated by Yang et al. (2018) who identified potent compounds with favorable in vitro activity and in vivo pharmacokinetic profiles in rat models . N,2-Diethyl-N-phenylbutanamide, with its tertiary amide structure, 2-ethyl branch, and N-ethyl-N-phenyl substitution pattern, represents a specific substitution topology within this pharmacophore class. Medicinal chemistry programs exploring structure-activity relationships in N-phenylbutanamides may require this compound as a synthetic intermediate or as a comparator in SAR studies. The presence of a chiral center at the α-carbon (C2) of the butanamide chain further enables stereochemical exploration that is not possible with the achiral N,N-diethyl-2-phenylbutanamide isomer. Procurement should specify whether racemic or enantiomerically enriched material is required .

Isomer-Specific Impurity Profiling in Butamirate-Related Pharmaceutical Analysis

Although N,2-diethyl-N-phenylbutanamide (CAS 524686-21-3) is not currently designated as a known Butamirate impurity, its constitutional isomer N,N-diethyl-2-phenylbutanamide is established as Butamirate Impurity D/1 and is available from multiple certified reference standard suppliers with ANDA-compliant characterization . Pharmaceutical analytical laboratories conducting forced degradation studies or synthesizing potential Butamirate-related impurities should be aware that the target compound is a plausible synthetic byproduct or degradation product arising from alternative reaction pathways. Procuring this compound proactively enables its use as a marker compound in HPLC impurity profiling methods, ensuring that this specific isomer does not co-elute with the known Butamirate Impurity D or the active pharmaceutical ingredient. The compound's distinct GC-MS spectrum further supports its use as a chromatographic peak identity confirmation standard .

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